
1-(3-Phénylpropyl)pipérazine
Vue d'ensemble
Description
1-(3-Phenylpropyl)piperazine is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Phenylpropyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Phenylpropyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ligand du récepteur sigma
1-(3-Phénylpropyl)pipérazine (1-PPP) est un ligand du récepteur sigma. Les récepteurs sigma sont des protéines présentes dans le système nerveux central et les tissus périphériques. Ils jouent un rôle dans la modulation de la neurotransmission, la survie cellulaire et la neuroprotection. Des chercheurs ont étudié l'affinité de liaison du 1-PPP aux récepteurs sigma et ses implications thérapeutiques potentielles .
Recherche sur la dépendance à la cocaïne
Le 1-PPP a été étudié pour sa capacité à bloquer le développement de la préférence de lieu conditionnée induite par la cocaïne. Chez les modèles animaux, il inhibe l'hyperactivité induite par la cocaïne, suggérant un rôle potentiel dans le traitement de la dépendance à la cocaïne .
Propriétés antidépressives
Certaines études ont exploré les effets antidépresseurs du 1-PPP. Il peut influencer les systèmes de la sérotonine et de la dopamine, qui sont pertinents dans la régulation de l'humeur. Cependant, des recherches supplémentaires sont nécessaires pour comprendre pleinement ses mécanismes antidépresseurs .
Activité antipsychotique
Des chercheurs ont étudié le 1-PPP comme un agent antipsychotique potentiel. Son interaction avec les récepteurs sigma et la modulation des systèmes neurotransmetteurs pourraient contribuer à ses propriétés antipsychotiques .
Neuroprotection et maladies neurodégénératives
Compte tenu de son affinité pour les récepteurs sigma, le 1-PPP a été étudié pour ses effets neuroprotecteurs. Il peut avoir des implications dans les conditions neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson. Cependant, davantage d'études sont nécessaires pour valider ces résultats .
Biologie chimique et chimie médicinale
Le 1-PPP sert de composé outil précieux en biologie chimique et en chimie médicinale. Les chercheurs l'utilisent pour étudier les récepteurs sigma, développer des ligands et explorer de nouveaux candidats médicaments. Ses modifications structurelles peuvent conduire à des dérivés présentant des propriétés pharmacologiques améliorées .
Mécanisme D'action
Target of Action
The primary target of 1-(3-Phenylpropyl)piperazine is the sigma (σ) receptors . Sigma receptors are a set of proteins located in the endoplasmic reticulum. They are thought to have a role in several diseases, including Alzheimer’s disease, schizophrenia, depression, and cancer .
Mode of Action
1-(3-Phenylpropyl)piperazine interacts with its targets, the sigma receptors, by binding to them . This binding blocks the development of cocaine-induced conditioned place preference at concentrations that inhibit cocaine-induced hyperactivity .
Biochemical Pathways
It is known that the compound’s interaction with sigma receptors can influence various biochemical pathways, potentially leading to changes in cellular function .
Result of Action
The molecular and cellular effects of 1-(3-Phenylpropyl)piperazine’s action are largely dependent on its interaction with sigma receptors. By binding to these receptors, the compound can influence cellular functions and potentially exert therapeutic effects .
Analyse Biochimique
Biochemical Properties
It has been suggested that N-phenylpropyl-N’-substituted piperazines, a group to which 1-(3-Phenylpropyl)piperazine belongs, bind to sigma (σ) receptors . These interactions could potentially influence a variety of biochemical reactions.
Cellular Effects
It has been suggested that similar compounds can block the development of cocaine-induced conditioned place preference at concentrations that inhibit cocaine-induced hyperactivity . This suggests that 1-(3-Phenylpropyl)piperazine may have similar effects on cellular processes.
Molecular Mechanism
It is suggested that it may bind to sigma (σ) receptors , which are involved in a variety of physiological processes, including modulation of neurotransmission and regulation of cell proliferation .
Propriétés
IUPAC Name |
1-(3-phenylpropyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h1-3,5-6,14H,4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJCUYCKDGYLJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60970795 | |
| Record name | 1-(3-Phenylpropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60970795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55455-92-0 | |
| Record name | 1-(3-Phenylpropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60970795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Phenylpropyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 3-((2-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2452917.png)
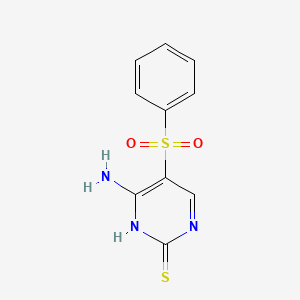
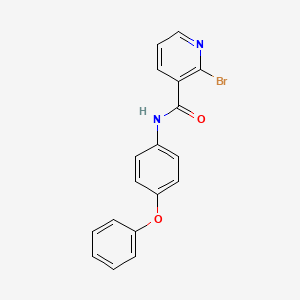
![Methyl 4-chloro-6-oxo-1-phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2452921.png)
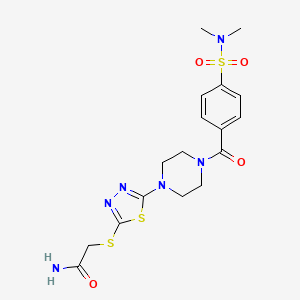
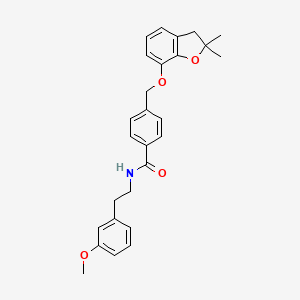
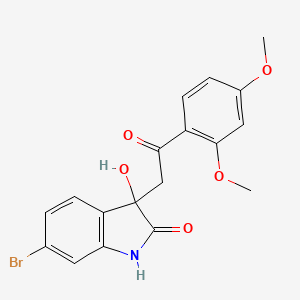
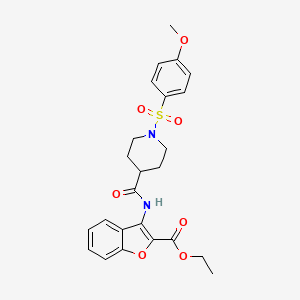
![(2Z)-6-{2-[2-(2-hydroxyethyl)piperidin-1-yl]ethoxy}-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B2452929.png)
![6,7-dibromo-4-hydroxy-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2452931.png)
![N-[1-[2-(1H-indol-3-yl)ethyl]-4-piperidinyl]-N-phenyl-propanamide](/img/structure/B2452934.png)
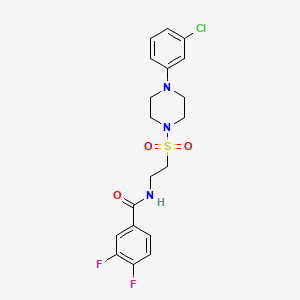
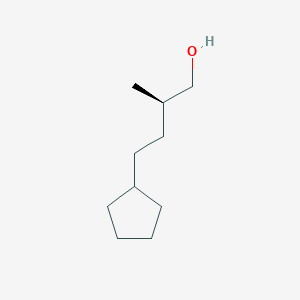
![5,7-dimethyl-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2452939.png)
